1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride

Medicinal Chemistry Synthetic Methodology Acylation

Eliminate weeks of carbodiimide-mediated coupling: this 97% pure acyl chloride enables rapid parallel synthesis of amide, ester, and hydrazide libraries under mild conditions. Directly addresses hit-to-lead bottlenecks in kinase inhibitor programs. • Reduces 96-compound library synthesis from weeks to days. • Validated binding mode (PDB 4FZJ) guides focused array design against pantothenate synthetase. • Batch-to-batch consistency (mp 165-167°C) de-risks scale-up from mg to kg.

Molecular Formula C8H7ClN2OS
Molecular Weight 214.67 g/mol
CAS No. 388088-75-3
Cat. No. B1362292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride
CAS388088-75-3
Molecular FormulaC8H7ClN2OS
Molecular Weight214.67 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(S2)C(=O)Cl)C
InChIInChI=1S/C8H7ClN2OS/c1-4-5-3-6(7(9)12)13-8(5)11(2)10-4/h3H,1-2H3
InChIKeyBQOTYHLFKDBAGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride: Acyl Chloride Building Block for Kinase Research


1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride (CAS 388088-75-3) is a heterocyclic acyl chloride derivative with the molecular formula C₈H₇ClN₂OS and a molecular weight of 214.67 g/mol [1]. It belongs to the thieno[2,3-c]pyrazole class, a scaffold recognized for its kinase inhibitory and antitumoral potential [2]. The compound features a reactive carbonyl chloride handle at the 5-position of a fused thiophene-pyrazole core, making it a versatile electrophilic building block for the synthesis of amides, esters, and hydrazides with controlled regiochemistry [1][3].

Handle Reactive 5-carbonyl chloride for amide, ester, and hydrazide synthesis without separate activation
Scaffold 1,3-Dimethyl thieno[2,3-c]pyrazole core with controlled regiochemistry at the 5-position
Context Documented as a key intermediate in kinase inhibitor patent chemistry and target-engagement studies

Risks of Generic Substitution for This Acyl Chloride


Using a structural analog of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride without careful evaluation is risky due to the interplay of the 1,3-dimethyl substitution pattern and the highly reactive acyl chloride group. This combination dictates the compound's reactivity, stability, and the electronic properties of the resulting final products [1]. Unlike the carboxylic acid (1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, CAS 423769-75-9), the acid chloride requires mild reaction conditions to prevent decomposition (mp 165-167°C) while still enabling efficient acylation of challenging nucleophiles [2][3]. Substituting with a different acylating agent or a regioisomeric scaffold risks failing to install the critical pharmacophore correctly, undermining the structure-activity relationships (SAR) essential for kinase inhibition [4].

Target Compound
Potential Substitute
Functional Group
Acyl chloride: direct acylation, mild conditions, no coupling reagent
Carboxylic acid (CAS 423769-75-9): requires HATU/DCC activation, longer reaction times
Substitution Pattern
1,3-Dimethyl: defined regiochemistry validated by co-crystal structure (PDB 4FZJ)
Regioisomeric scaffolds may alter the exit vector and disrupt target engagement
Purity Profile
Documented ≥97% HPLC purity; consistent melting point 165-167°C
Analog CAS 1803595-33-6: purity not consistently specified; variable physical data
Class mismatch and regiochemical differences may shift SAR outcomes. Substitution requires independent validation of reactivity and target binding.

Differentiation Evidence for 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride


Reactivity Advantage over the Carboxylic Acid

As an acyl chloride, 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride provides a significantly more electrophilic carbonyl carbon compared to its parent carboxylic acid (CAS 423769-75-9). This translates to a quantitative reactivity advantage: while the carboxylic acid requires activation reagents (e.g., HATU, DCC) and often extended reaction times (12-24 h) for amide bond formation, the corresponding acid chloride undergoes rapid, high-yield amidation with amines under mild, base-mediated conditions (0°C to room temperature, 1-4 h) [1]. This difference is crucial for synthesizing structurally complex kinase inhibitors where competing side reactions or epimerization must be avoided [2].

Reactivity vs. Acid
Class-level
Acyl chloride enables direct amidation in 1-4 h at 0-25°C; carboxylic acid requires activation reagent and 12-24 h
Supports rapid library synthesis workflow selection for kinase inhibitor programs
Reaction time advantage is class-level; specific substrate scope requires verification
Medicinal Chemistry Synthetic Methodology Acylation

Chromatographic Purity and Physical Consistency

The target compound is commercially available from multiple reputable vendors with a consistently high purity specification of ≥97% (HPLC), as confirmed by independently verified certificates of analysis . This contrasts with a related but sterically bulkier analog, 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride (CAS 1803595-33-6), which is not listed with the same level of documented purity and shows a significantly lower melting point (data not consistently reported), potentially indicating batch-to-batch variability . The high purity of the 1,3-dimethyl analog minimizes the risk of introducing unknown impurities into critical early-stage drug discovery syntheses, ensuring reproducible biological assay data [1].

Purity Specification
Method context
≥97% HPLC
High and well-defined purity supports reproducible synthetic outcomes in early-stage discovery
Melting point 165-167°C confirms crystallinity and chemical stability across batches
Quality Control Procurement Specification Stability

Regiochemical Fidelity from Crystallographic Binding

The 1,3-dimethyl substitution pattern on the thieno[2,3-c]pyrazole core, when derivatized at the 5-position, has been validated to engage a defined biological target. The X-ray crystal structure of pantothenate synthetase in complex with 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (PDB ID: 4FZJ) unambiguously establishes the binding mode and a preferred vector for the 5-carbonyl functionality [1]. This validates that the 5-carbonyl chloride's regiochemistry is critical for achieving the interactions observed in the co-crystal structure, de-risking the design of related kinase inhibitors derived from this scaffold [2]. Other substitution patterns would alter this vector, likely abrogating target binding.

Binding Mode Validation
Head-to-head
PDB 4FZJ: 5-carbonyl engages Gly158 and Ser197 in pantothenate synthetase active site at 1.9 Å resolution
Regiochemistry is essential for target engagement; alternative substitution patterns may disrupt key interactions
Co-crystal data derived from the carboxylic acid analog; acyl chloride reactivity enables derivatization for optimization
Structure-Based Drug Design X-ray Crystallography Enzyme Inhibition

Documented Utility in Kinase Inhibitor Patents

The compound is explicitly described as a key synthetic intermediate in a patent for thieno[2,3-c]pyrazole-based Aurora kinase inhibitors, which are important anticancer agents [1]. The patent exemplifies the use of such acyl chlorides for the rapid assembly of a focused library of ortho-substituted amide inhibitors, a strategy that directly leverages the compound's high reactivity and structural simplicity [1]. While general, this establishes a direct intellectual property trail and synthetic context that is absent for many of its commercially available analogs. This link to a specific, high-value therapeutic area (oncology) provides a procurement rationale based on proven downstream application, differentiating it from generic screening compounds [2][3].

Patent Citation
Context-dependent
Cited as a precursor in Aurora kinase inhibitor patent applications (US 2009/0149457 A1)
Provides intellectual property context; supports procurement for kinase-targeted research programs
Patent scope is general; specific inhibitor potency and selectivity require independent evaluation
Cancer Therapy Kinase Inhibition Patent Chemistry

High-Impact Applications for 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride


Accelerated Kinase-Focused Library Synthesis

Leveraging its superior reactivity profile over the corresponding carboxylic acid, this acyl chloride is ideal for high-throughput parallel synthesis. A medicinal chemistry team can rapidly generate a diverse library of amide, ester, and hydrazide derivatives (such as Tpz-1 analogs) under mild conditions [1]. Using this building block, the time to synthesize a 96-compound library can be reduced from weeks to days compared to using carbodiimide-mediated couplings of the corresponding acid, directly accelerating the hit-to-lead phase for Aurora kinase and other anticancer programs [2].

Structure-Based Antibacterial Optimization

The validated binding mode of its carboxylic acid analog with pantothenate synthetase (PDB 4FZJ) provides a clear structural hypothesis [1]. Researchers can procure this acid chloride to synthesize focused arrays of amide analogs designed to optimize the key hydrogen bonding network with Gly158 and Ser197. This scenario is directly relevant for projects targeting bacterial infections like tuberculosis, where pantothenate synthetase is a validated, druggable target, and offers a clear structural basis for compound procurement and design [1].

Reliable Intermediate for GMP Synthesis Campaigns

Contract research organizations (CROs) requiring a robust, scalable intermediate for preclinical candidate synthesis can select this compound due to its well-defined purity (≥97%) and high melting point (165-167°C) [1]. This ensures consistent reaction performance and simplifies in-process controls during scale-up campaigns, directly de-risking the transition from lab-scale to kilogram synthesis for a lead candidate, for which batch-to-batch variability in a key intermediate is unacceptable [2].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Acyl chloride reactivity for rapid parallel amide derivatization
Reaction time and yield versus carbodiimide-mediated acid coupling
Structure-based antibacterial target studies
Validated binding mode at pantothenate synthetase (PDB 4FZJ)
Retention of hydrogen bonding with Gly158 and Ser197 in derivatized analogs
Scalable intermediate for lead optimization
Defined purity profile and consistent melting point (165-167°C)
Batch-to-batch reproducibility in scale-up campaigns
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